![molecular formula C21H22N4O4 B2422600 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954279-96-0](/img/structure/B2422600.png)
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Structural Analysis
The compound 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide represents a class of molecules with diverse synthetic pathways and potential pharmacological activities. In the realm of synthetic organic chemistry, the methodology for constructing triazole derivatives, including those related to the specified compound, involves innovative approaches to cyclization reactions and functional group transformations. For example, a study outlines the synthesis of triazole derivatives through a series of reactions starting from ester ethoxycarbonylhydrazones with primary amines, showcasing the versatility of triazoles in synthetic chemistry (Bektaş et al., 2007).
Antimicrobial and Antiproliferative Activities
The antimicrobial properties of triazole derivatives are well-documented, with certain compounds exhibiting significant inhibitory effects against a range of microorganisms. The synthesis of novel triazole compounds and their antimicrobial screening highlight their potential as therapeutic agents in combating infectious diseases (Bektaş et al., 2007). Moreover, the structural elucidation of triazole compounds with antiproliferative activity against cancer cell lines further underscores the importance of triazoles in the development of new anticancer therapies. A study demonstrated the synthesis and crystal structure determination of a triazole derivative, showcasing its inhibitory activity on certain cancer cell lines, pointing towards its application in cancer research and therapy (Lu et al., 2021).
Antiallergic and Anti-Inflammatory Properties
Triazoles have also been evaluated for their antiallergic properties, with specific derivatives showing promising results in preclinical models. A study on benzopyrano[2,3-d]-v-triazoles demonstrated potent antiallergic activity, suggesting their potential in developing treatments for allergic conditions (Buckle et al., 1983). Additionally, the anti-inflammatory and analgesic properties of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlight the therapeutic potential of triazole derivatives in managing inflammation and pain (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-15-8-6-14(7-9-15)25-20(13-4-5-13)19(23-24-25)21(26)22-17-11-10-16(28-2)12-18(17)29-3/h6-13H,4-5H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWWDFIBFVOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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